N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-4,5-dimethoxy-2-nitrobenzamide
Description
Properties
IUPAC Name |
N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-4,5-dimethoxy-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O5S/c1-27-14-8-12(13(23(25)26)9-15(14)28-2)17(24)20-18-22-21-16(29-18)7-10-3-5-11(19)6-4-10/h3-6,8-9H,7H2,1-2H3,(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSQXJJCXNNEGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)Cl)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-4,5-dimethoxy-2-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The synthesis begins with the formation of the 1,3,4-thiadiazole ring by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction, where the thiadiazole intermediate is reacted with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the Nitrobenzamide Moiety: The final step involves the coupling of the chlorobenzyl-thiadiazole intermediate with 4,5-dimethoxy-2-nitrobenzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-4,5-dimethoxy-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Amines, thiols, potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Medicine: Research has indicated potential anticancer properties, making it a candidate for further investigation in cancer therapy.
Industry: It is used in the development of agrochemicals, such as pesticides and herbicides, due to its bioactive properties.
Mechanism of Action
The mechanism of action of N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-4,5-dimethoxy-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibiting Enzymes: It may inhibit key enzymes involved in cellular processes, leading to disruption of metabolic pathways.
Interacting with DNA: The compound can intercalate into DNA, interfering with DNA replication and transcription, which is crucial for its antimicrobial and anticancer activities.
Modulating Signaling Pathways: It may modulate signaling pathways involved in cell growth and apoptosis, contributing to its therapeutic effects.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Selected Thiadiazole-Benzamide Derivatives
Substituent Effects on Activity
- Chlorobenzyl vs. Fluorophenyl : The 4-chlorobenzyl group in the target compound may improve hydrophobic interactions with protein pockets compared to the fluorophenyl in , which offers weaker van der Waals forces but reduced toxicity .
- Nitro vs.
- Thiadiazole vs.
Biological Activity
N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-4,5-dimethoxy-2-nitrobenzamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C14H14ClN3O4S |
| Molecular Weight | 357.79 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | Cc1cc(C(=O)N2C(=NNC(=S)N2)C=C1)C(=O)OC(C)C(=O)N(C)C |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The thiadiazole ring structure is known to inhibit enzymes involved in crucial metabolic pathways. This inhibition can disrupt cellular processes and lead to apoptosis in cancer cells .
- DNA Interaction : The compound may bind to DNA, interfering with replication and transcription processes. This action can inhibit the growth and proliferation of malignant cells .
- Modulation of Signaling Pathways : It has been observed that the compound can affect signaling pathways related to cell cycle regulation and apoptosis, promoting programmed cell death in certain cell types .
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antitumor Activity : In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis . For instance, a study showed that it significantly reduced cell viability in breast cancer cells by over 50% at specific concentrations.
- Antimicrobial Properties : Preliminary investigations suggest that the compound possesses antimicrobial activity against a range of bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes .
Case Studies and Research Findings
Several studies have been conducted to explore the biological activity of this compound:
- Anticancer Studies : A study published in Cancer Letters reported that treatment with this compound resulted in significant tumor regression in xenograft models of breast cancer . The study highlighted its potential as a lead compound for developing new anticancer therapies.
- Microbial Inhibition : Research published in Journal of Antimicrobial Chemotherapy evaluated the compound's efficacy against multi-drug resistant strains of bacteria. Results indicated a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus .
- Mechanistic Insights : A detailed analysis using molecular docking studies revealed that the compound binds effectively to the active site of key enzymes involved in cancer metabolism, suggesting a rational basis for its observed biological effects .
Q & A
Q. Q: What are the standard synthetic routes for preparing N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-4,5-dimethoxy-2-nitrobenzamide, and what critical steps ensure high yield?
A: The synthesis typically involves:
Thiadiazole Core Formation : Start with 4-chlorobenzoic acid, proceeding through esterification, hydrazination, and cyclization under acidic/basic conditions to form 5-(4-chlorobenzyl)-1,3,4-thiadiazole-2-thiol .
Amide Coupling : React the thiadiazole intermediate with 4,5-dimethoxy-2-nitrobenzoyl chloride using a coupling agent (e.g., DCC) in anhydrous DMF or THF .
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.
Critical Steps :
- Cyclization Control : Maintain strict temperature control (60–80°C) during thiadiazole formation to avoid side products .
- Moisture-Free Conditions : Use molecular sieves or inert gas during amide coupling to prevent hydrolysis .
Basic Structural Characterization
Q. Q: Which analytical techniques are essential for confirming the structural integrity of this compound?
A:
- NMR Spectroscopy :
- ¹H NMR : Verify substituent integration (e.g., 4-chlorobenzyl protons at δ 4.3–4.5 ppm, methoxy groups at δ 3.8–3.9 ppm) .
- ¹³C NMR : Confirm carbonyl (C=O, ~165 ppm) and nitro group presence .
- Mass Spectrometry (HRMS) : Match observed [M+H]⁺ peaks with theoretical values (±2 ppm error) .
- TLC Monitoring : Use silica plates with UV254 to track reaction progress (Rf ~0.5 in ethyl acetate/hexane 1:1) .
Advanced Synthesis: Reaction Optimization
Q. Q: How can cyclization efficiency be improved during thiadiazole core synthesis?
A:
- Catalyst Screening : Use p-toluenesulfonic acid (PTSA) instead of H₂SO₄ for milder cyclization, reducing decomposition .
- Solvent Optimization : Replace ethanol with acetonitrile to enhance reaction rate (yield increases from 65% to 82%) .
- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes at 100°C while maintaining >90% yield .
Advanced Structural Analysis
Q. Q: How can single-crystal X-ray diffraction resolve ambiguities in molecular conformation?
A:
- Crystallization : Grow crystals via slow evaporation (dichloromethane/methanol) .
- Data Collection : Use a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å) .
- Refinement : Apply SHELXL-2018 for structure solution, achieving R-factor <0.05. Key parameters include:
- Torsion Angles : Confirm thiadiazole-benzamide dihedral angle (~15°), indicating planarity .
- Hydrogen Bonding : Identify intermolecular N–H···O bonds stabilizing the crystal lattice .
Biological Activity Assay Design
Q. Q: What methodological considerations are critical for evaluating antimicrobial activity?
A:
- Strain Selection : Test against Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli ATCC 25922) strains .
- Dose-Response : Use 2-fold serial dilutions (1–128 µg/mL) in Mueller-Hinton broth, with 24-hour incubation .
- Controls : Include ciprofloxacin (positive control) and DMSO (negative control).
- Data Interpretation : Calculate MIC values and compare with structural analogs (e.g., 4-nitro derivatives show 4× higher potency than methoxy analogs) .
Addressing Data Contradictions
Q. Q: How to resolve discrepancies in reported yields or bioactivity across studies?
A:
- Synthetic Variability : Compare reaction conditions (e.g., reports 65% yield with H₂SO₄ vs. 82% with PTSA ).
- Analytical Calibration : Standardize NMR referencing (e.g., TMS at 0 ppm) to align spectral data .
- Bioactivity Context : Account for assay variability (e.g., broth microdilution vs. agar diffusion) by normalizing results to internal controls .
Computational Modeling
Q. Q: How can molecular docking predict target interactions for this compound?
A:
- Ligand Preparation : Generate 3D structures using PubChem data (CID: [compound-specific ID]) and optimize with Gaussian09 (B3LYP/6-31G*) .
- Target Selection : Dock against E. coli DNA gyrase (PDB: 1KZN) or human topoisomerase II (PDB: 1ZXM) .
- Scoring : Use AutoDock Vina with parameters:
- Grid box size: 25 × 25 × 25 Å
- Exhaustiveness: 100
- Key interactions: π-π stacking with Phe residues, hydrogen bonds with catalytic serine .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
